1-Cyclopropyl-4-fluorobenzene
Overview
Description
1-Cyclopropyl-4-fluorobenzene is a useful research compound. Its molecular formula is C9H9F and its molecular weight is 136.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Neuroleptic Drugs : Utilized in the synthesis of neuroleptic drugs like haloperidol and trifluperidol, marked with carbon-14 for metabolic studies (Nakatsuka et al., 1978).
Electrochemical Fluorination : Involved in the electrochemical fluorination of aromatic compounds, leading to the production of various fluorinated cyclohexadienes and fluorobenzenes (Momota et al., 1994).
Investigation of C−H···F Interactions : Studied for understanding the nature of C−H···F interactions in crystalline structures of fluorobenzenes (Thalladi et al., 1998).
Phosphodiesterase Inhibitors Synthesis : Synthesized for developing phosphodiesterase inhibitors with potential in heart therapy (Baker et al., 1995).
Use in Organometallic Chemistry : Employed as solvents in organometallic chemistry and transition-metal-based catalysis, demonstrating significant chemical inertness and reactivity in C-H and C-F bond activation reactions (Pike et al., 2017).
Study of Molecular Rearrangement in Toxicants : Investigated for its reaction with cysteine as part of studying the mechanism of action of toxicants functioning as alkylating agents (Burchfield, 1958).
Catalysis Research : Utilized in catalysis, such as in the synthesis of α,β-unsaturated imines and triaryl-substituted quinolines through carboamination reactions (Basuli et al., 2005).
Biotransformation Studies : Analyzed in the biotransformation of monofluorophenols in bacteria, revealing the formation of fluoropyrogallols as new intermediates (Finkelstein et al., 2000).
Properties
IUPAC Name |
1-cyclopropyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHNCUQFBFMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571583 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-60-9 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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